
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs .
准备方法
The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with various reagents.
化学反应分析
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of new drugs with antibacterial, antifungal, and antiviral properties.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can form hydrogen bonds and coordinate with metal ions, which allows it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects .
相似化合物的比较
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride can be compared with other imidazole derivatives, such as:
- 1-methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
- 1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride
- 1-(4-methyl-1H-imidazol-5-yl)methanamine hydrochloride
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
属性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC 名称 |
2-(3-cyclopropylimidazol-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-3-8-5-10-6-11(8)7-1-2-7;/h5-7H,1-3H2;1H |
InChI 键 |
FEDKYZNESJVNKG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=NC=C2CC#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)

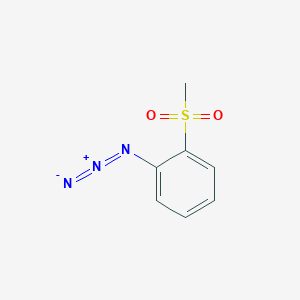
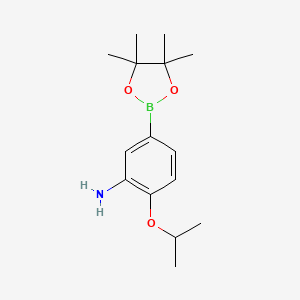
![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)
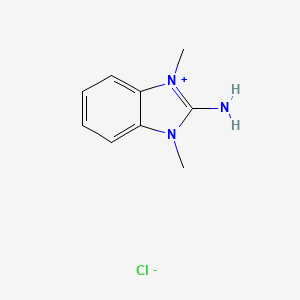
![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)
![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)
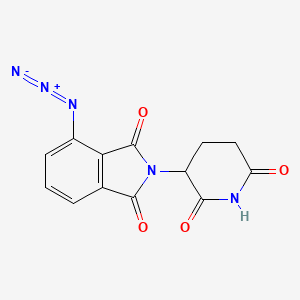
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)
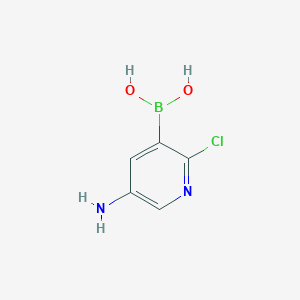
![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)
